Methyl 4-methyl-3-{[(methylamino)carbonothioyl]amino}thiophene-2-carboxylate
Overview
Description
Scientific Research Applications
Crystal Structure Analysis
The crystal structure of methyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate, a compound with similarities to the target chemical, has been explored. It comprises a thiophene ring substituted with a 2-amino group and a 3-methyl ester group, stabilized by intra- and intermolecular N-H···O hydrogen bonds (Vasu, Nirmala, Chopra, Mohan, & Saravanan, 2004).
Genotoxic and Carcinogenic Potentials
Thiophene derivatives, including methyl 3-amino-4-methylthiophene-2-carboxylate, are examined for their genotoxic, mutagenic, and carcinogenic potentials. Techniques like the Ames test and the Comet assay are employed, alongside in vitro assays, to discern structure-toxicity relationships and hypothesize potential toxicological pathways (Lepailleur et al., 2014).
Organocatalyzed Synthesis
A study discusses a four-component Gewald reaction under organocatalyzed aqueous conditions, leading to the formation of 2-amino-3-carboxamide derivatives of thiophene, highlighting an efficient and room-temperature synthesis process (Abaee & Cheraghi, 2013).
Anticonvulsant Properties
The crystal structures of anticonvulsant enaminones, bearing structural resemblances to the target compound, reveal insights into their molecular configurations and hydrogen bond networks, providing a foundation for understanding their pharmacological properties (Kubicki, Bassyouni, & Codding, 2000).
Cyclization Mechanisms
Research on methyl 3-amino-2-thiophene carboxylate explores its reaction with orthoesters and primary amines, yielding insights into the mechanism of cyclization and the relative activities of ester and imidate groups. This study provides a deeper understanding of the chemical behavior of similar compounds (Hajjem, Khoud, & Baccar, 2010).
Nucleophilic Substitution Reactions
A study synthesizes methyl 3-(3,6-diaryl-1,2,4-triazin-5-ylamino)thiophen-2-carboxylates through nucleophilic substitution reactions, contributing to the understanding of the chemistry of thiophene derivatives and their potential applications (Krinochkin et al., 2021).
Properties
IUPAC Name |
methyl 4-methyl-3-(methylcarbamothioylamino)thiophene-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2S2/c1-5-4-15-7(8(12)13-3)6(5)11-9(14)10-2/h4H,1-3H3,(H2,10,11,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSXPBGOAHKELSG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1NC(=S)NC)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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